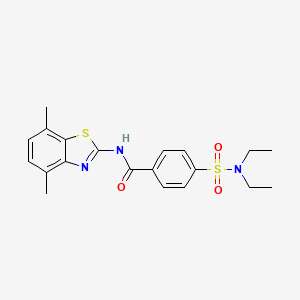

4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

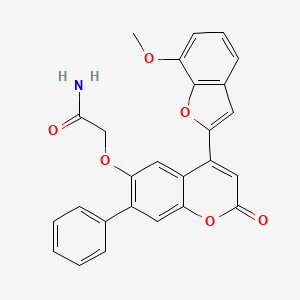

Descripción general

Descripción

The compound "4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis due to its environmentally friendly nature and nearly quantitative yields . This method suggests that the synthesis of "this compound" could potentially be carried out in a similar eco-friendly manner, utilizing water as the solvent and aiming for high yields.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. In the case of the N-substituted imidazolylbenzamides or benzene-sulfonamides, the presence of the imidazolyl group and the sulfonamide moiety has been shown to be significant for cardiac electrophysiological activity . This implies that the diethylsulfamoyl and benzothiazolyl groups in the compound of interest may play a key role in its chemical behavior and potential biological effects.

Chemical Reactions Analysis

Although the specific chemical reactions of "this compound" are not detailed in the provided papers, the synthesis paper indicates that benzamide derivatives can be synthesized through reactions involving carboxylic acid hydrazides. The cardiac electrophysiological activity paper suggests that modifications to the benzamide structure, such as the introduction of different substituents, can significantly alter the compound's biological properties. This information can be extrapolated to hypothesize that the compound may also undergo various chemical reactions that could modify its structure and activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are not explicitly discussed in the provided papers. However, it can be inferred that the solubility, stability, and reactivity of these compounds are influenced by their functional groups and overall molecular architecture. For instance, the use of water as a solvent in the green synthesis approach suggests that these compounds have a certain degree of water solubility, which is an important factor for their potential use in biological systems. The electrophysiological activity of the N-substituted benzamides also indicates that these compounds can interact with biological membranes, which is related to their lipophilicity and molecular size.

Aplicaciones Científicas De Investigación

Benzothiazoles in Drug Discovery and Development

Benzothiazole and its derivatives have been extensively studied for their therapeutic potentials, including antimicrobial, antifungal, and anticancer activities. The structural variability and pharmacophore adaptability of benzothiazoles allow for the development of compounds with targeted biological activities. For example, 1,4-benzothiazine azole derivatives have been investigated for their antifungal and immunomodulating activities, showing significant in vivo efficacy through improvement of protective immune responses in addition to their direct antifungal effects (R. F. Schiaffella & A. Vecchiarelli, 2001). Moreover, the advancement in pharmacological activities of benzothiazole and its derivatives underscores their importance in medicinal chemistry, with compounds like Frentizole, Pramipexole, Thioflavin T, and Riluzole being notable examples based on the benzothiazole skeleton (Sumit et al., 2020).

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-5-23(6-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-13(3)7-8-14(4)18(17)27-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXCPUNZIYSUFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)

![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)

![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)

![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)

![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)

![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2527341.png)